
(S,R,S)-AHPC-C6-PEG3-butyl-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-AHPC-C6-PEG3-butyl-N3 is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its chiral centers, which contribute to its stereochemical complexity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C6-PEG3-butyl-N3 typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry The process often begins with the preparation of the AHPC (aryl hydrocarbon receptor-interacting protein) core, followed by the attachment of the C6-PEG3-butyl chain
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize automated reactors and continuous flow systems to maintain consistency and efficiency. These methods often incorporate advanced purification techniques such as chromatography and crystallization to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-AHPC-C6-PEG3-butyl-N3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azide group, using reagents like sodium azide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(S,R,S)-AHPC-C6-PEG3-butyl-N3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving the aryl hydrocarbon receptor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of (S,R,S)-AHPC-C6-PEG3-butyl-N3 involves its interaction with specific molecular targets, such as the aryl hydrocarbon receptor. This interaction can modulate various signaling pathways, leading to changes in gene expression and cellular responses. The compound’s unique stereochemistry plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (S,R,S)-AHPC-C6-PEG3-butyl-NH2
- (S,R,S)-AHPC-C6-PEG3-butyl-OH
Uniqueness
(S,R,S)-AHPC-C6-PEG3-butyl-N3 is unique due to its azide group, which provides additional reactivity and potential for further functionalization. This distinguishes it from similar compounds that may lack this functional group, thereby limiting their versatility in chemical reactions and applications.
Propiedades
Fórmula molecular |
C38H59N7O7S |
|---|---|
Peso molecular |
758.0 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-azidohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H59N7O7S/c1-28-34(53-27-41-28)30-15-13-29(14-16-30)25-40-36(48)32-24-31(46)26-45(32)37(49)35(38(2,3)4)43-33(47)12-8-7-11-19-51-21-23-52-22-20-50-18-10-6-5-9-17-42-44-39/h13-16,27,31-32,35,46H,5-12,17-26H2,1-4H3,(H,40,48)(H,43,47)/t31-,32+,35-/m1/s1 |
Clave InChI |
DQCFIDNEYXSXHP-MEEYNGGZSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-])O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


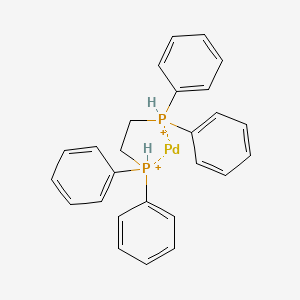
![(4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one](/img/structure/B15141035.png)
![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)
![N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen](/img/structure/B15141044.png)
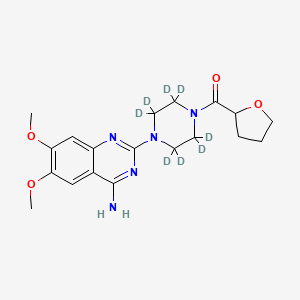
![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)
![(1R,4S,5R,9R,10S,11S,13R,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15141075.png)
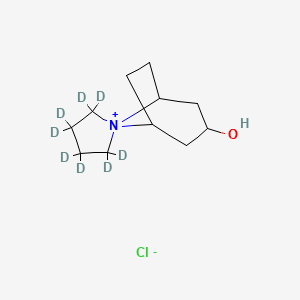
![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
![4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B15141088.png)
![[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15141090.png)
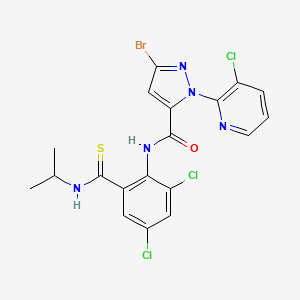
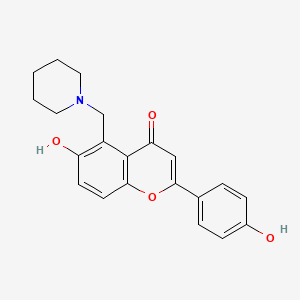
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)
